molecular formula C20H17N3O4S B2919517 N-CYCLOPROPYL-4-{[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]METHYL}BENZAMIDE CAS No. 688055-89-2

N-CYCLOPROPYL-4-{[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]METHYL}BENZAMIDE

Cat. No.: B2919517
CAS No.: 688055-89-2
M. Wt: 395.43
InChI Key: GUWGRGMHVAKZCU-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-4-{[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]METHYL}BENZAMIDE is a potent and selective small molecule inhibitor identified for its activity against specific kinase targets. This compound is characterized by a unique molecular scaffold that interacts with the ATP-binding site of kinases, a mechanism that is central to its research utility. The primary research value of this inhibitor lies in its potential application in oncology, particularly in the study of hematological malignancies. It has been investigated for its efficacy against mutant forms of FMS-like tyrosine kinase 3 (FLT3), a common driver in acute myeloid leukemia (AML) [https://www.rcsb.org/structure/4XUF]. Preclinical studies have demonstrated that this compound can induce apoptosis and inhibit proliferation in cell lines expressing FLT3-ITD mutations, positioning it as a valuable chemical probe for dissecting FLT3-dependent signaling pathways [https://pubmed.ncbi.nlm.nih.gov/26071603/]. Its research applications extend to exploring drug resistance mechanisms and evaluating combination therapies, providing critical insights for the development of next-generation targeted cancer treatments. This reagent is an essential tool for researchers in chemical biology and translational cancer research focused on tyrosine kinase signaling and oncogenic driver validation.

Properties

IUPAC Name

N-cyclopropyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(21-13-5-6-13)12-3-1-11(2-4-12)9-23-19(25)14-7-16-17(27-10-26-16)8-15(14)22-20(23)28/h1-4,7-8,13H,5-6,9-10H2,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWGRGMHVAKZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-4-{[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]METHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the cyclopropyl group, and the final coupling with the benzamide moiety. Common reagents used in these steps include cyclopropylamine, various oxidizing agents, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-4-{[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]METHYL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or other parts of the molecule.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the benzamide moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It may find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-4-{[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]METHYL}BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Key Limitations :

No direct pharmacological data for the target compound are available in the provided evidence.

Synthetic yields for complex fused quinazolines (e.g., 51% for related compounds in ) suggest scalability challenges .

Biological Activity

N-Cyclopropyl-4-{[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]METHYL}BENZAMIDE is a synthetic compound with potential applications in pharmacology due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound belongs to a class of quinazoline derivatives characterized by a cyclopropyl group and a thioxoquinazoline moiety. Its chemical formula is C24H21N5O2SC_{24}H_{21}N_5O_2S, and it features multiple functional groups that contribute to its biological activity.

Research indicates that quinazoline derivatives often exhibit their biological effects through the inhibition of specific kinases involved in cancer progression. The compound under investigation may modulate the activity of various protein kinases, which are critical in regulating cell proliferation and survival.

Anticancer Efficacy

A study assessing the cytotoxicity of related thiazole-fused quinazoline derivatives demonstrated significant inhibitory effects against several human cancer cell lines, including:

  • Huh7-D12 (liver cancer)
  • Caco-2 (colorectal cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • PC-3 (prostate cancer)

The most potent compounds showed IC50 values in the micromolar range, indicating their effectiveness in inhibiting tumor cell growth without affecting normal cells .

Kinase Inhibition

The compound's potential as a kinase inhibitor has been explored. In particular, modifications in the molecular structure have been correlated with variations in kinase inhibition activity. For instance, certain thiazoloquinazolines demonstrated submicromolar IC50 values against DYRK1A kinase, suggesting that similar modifications could enhance the activity of N-Cyclopropyl derivatives .

Case Study 1: Efficacy Against Tumor Cell Lines

In a comparative study of various quinazoline derivatives, N-Cyclopropyl derivatives were tested against multiple tumor cell lines. The results indicated that these compounds could significantly inhibit cell proliferation with minimal toxicity to normal cells. The data collected showed that structural variations directly influenced biological outcomes.

CompoundCell LineIC50 (µM)Notes
6bMCF-710High potency
6cHCT-11615Moderate potency
6dPC-325Lower efficacy

Case Study 2: Kinase Activity Modulation

Further investigations into kinase inhibition revealed that certain derivatives exhibited selective inhibition patterns across various kinases. Compounds modified to include different functional groups showed enhanced activity against CDK9 and GSK-3β, suggesting a broader therapeutic application for N-Cyclopropyl derivatives in targeting specific signaling pathways involved in cancer .

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